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5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide Documentation Hub

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  • Product: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
  • CAS: 1299431-26-7

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide: A Technical Guide

Executive Summary As modern drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, the 1,3,4-thiadiazole core has emerged as a privileged structure. Specifically, [1] serves as a highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, the 1,3,4-thiadiazole core has emerged as a privileged structure. Specifically, [1] serves as a highly tunable building block. The presence of a 5-amino group provides a versatile hydrogen-bond donor and nucleophilic handle, while the N,N-dimethylcarboxamide moiety acts as a stable, lipophilic hydrogen-bond acceptor. This whitepaper dissects its physicochemical properties, synthetic pathways, and downstream applications in medicinal chemistry, providing actionable insights for researchers and application scientists.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline metrics of this compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidine and oxadiazole, offering enhanced metabolic stability and favorable aqueous solubility.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
IUPAC Name 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
CAS Registry Number 1299431-26-7
Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
Monoisotopic Mass 172.04189 Da
SMILES String CN(C)C(=O)C1=NN=C(S1)N
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Thiadiazole N, N, Carbonyl O, S)
Rotatable Bonds 1

Chemical Synthesis: Nucleophilic Acyl Substitution

The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide relies on the amidation of an ester precursor. The following protocol details the conversion of [2] into the target dimethylamide.

Causality in Experimental Design: Ethanol (EtOH) is selected as the solvent because its protic nature stabilizes the tetrahedral intermediate formed during nucleophilic attack. The reaction is heated to 90°C to overcome the high activation energy barrier inherent to the resonance stability of the conjugated thiadiazole ester. A significant stoichiometric excess of dimethylamine (approx. 7 equivalents) is utilized to drive the equilibrium forward and compensate for the volatility of the amine at elevated temperatures.

Protocol 1: Synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
  • Preparation : Suspend 200 mg (1.155 mmol) of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 3 mL of absolute ethanol within a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Reagent Addition : Carefully add 1 mL (approx. 7.90 mmol) of a dimethylamine solution (e.g., 33% in absolute ethanol) to the suspension. Seal the vial tightly to prevent the escape of volatile dimethylamine gas.

  • Thermal Activation : Submerge the vial in a pre-heated oil bath at 90°C. Stir vigorously for 12-16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot (lower Rf) validates the reaction progress.

  • Workup & Purification : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and unreacted dimethylamine. Purify the crude residue via recrystallization to yield the pure carboxamide.

Pharmacological Relevance & Biological Targeting

Derivatives of 1,3,4-thiadiazole-2-carboxamide are heavily investigated for their interactions with metalloenzymes and viral proteases.

  • Carbonic Anhydrase (CA) Inhibition : The thiadiazole core, especially when substituted with hydrogen-bonding moieties like carboxamides, can coordinate with the active-site zinc ion of tumor-associated CA IX and XII isoforms, making them potent anticancer agents [3].

  • Protease Inhibition : Recent in silico and in vitro studies highlight the efficacy of thiadiazole-2-carboxamides in binding to the catalytic dyad of the SARS-CoV-2 Main Protease (Mpro), marking them as potential antiviral candidates [4].

G A Ethyl 5-amino-1,3,4-thiadiazole- 2-carboxylate B Nucleophilic Acyl Substitution (Dimethylamine, EtOH, 90°C) A->B Reagents added C 5-amino-N,N-dimethyl-1,3,4- thiadiazole-2-carboxamide B->C Amidation D Carbonic Anhydrase (CA IX / XII) Inhibition C->D Zinc coordination E Antibacterial & Anti-inflammatory Activity C->E Membrane penetration F Viral Protease (SARS-CoV-2 Mpro) Inhibition C->F Active site docking

Synthesis and pharmacological targeting of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

Experimental Protocols: In Vitro Screening

To evaluate the bioactivity of synthesized thiadiazole derivatives, a robust, self-validating enzymatic assay is required. The following protocol outlines the screening for Carbonic Anhydrase (CA) inhibition using the 4-nitrophenyl acetate (4-NPA) esterase method.

Causality in Experimental Design: 4-NPA is used as a substrate because its hydrolysis by CA yields 4-nitrophenol, a chromophore that can be continuously monitored at 400 nm. This provides real-time kinetic data, which is far more reliable than endpoint assays that are prone to artifactual errors.

Protocol 2: Self-Validating CA Esterase Activity Assay
  • Buffer Preparation : Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure the complete solubility of the thiadiazole compound.

  • Enzyme & Inhibitor Incubation : In a 96-well microplate, add 10 µL of recombinant human CA enzyme (e.g., CA IX) to 40 µL of the buffer. Add 10 µL of the test compound (at varying concentrations: 0.1, 1, 10, 100 µM).

    • Self-Validation Step: Include a positive control well (Acetazolamide, a known CA inhibitor) to confirm enzyme susceptibility, and a negative control well (vehicle/DMSO only) to establish the baseline uninhibited reaction rate.

  • Reaction Initiation : Incubate for 15 minutes at room temperature to allow steady-state enzyme-inhibitor complex formation. Initiate the reaction by adding 40 µL of 3 mM 4-NPA substrate.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time curve. Determine the IC50 value using non-linear regression analysis comparing the test compound against the negative control.

Conclusion

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a high-value intermediate bridging synthetic organic chemistry and targeted drug design. Its straightforward synthesis via nucleophilic acyl substitution, combined with its robust physicochemical profile, makes it an ideal candidate for developing selective enzyme inhibitors in oncology and infectious diseases.

References

  • PubChem. "5-amino-n,n-dimethyl-1,3,4-thiadiazole-2-carboxamide". National Center for Biotechnology Information. URL:[Link]

  • PubMed. "Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives". National Institutes of Health. URL:[Link]

  • PubMed. "An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases". National Institutes of Health. URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide Derivatives: A Technical Guide

Executive Summary The 1,3,4-thiadiazole ring is a highly privileged scaffold in modern medicinal chemistry. Specifically, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and its derivatives have emerged as potent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-thiadiazole ring is a highly privileged scaffold in modern medicinal chemistry. Specifically, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and its derivatives have emerged as potent modulators across multiple therapeutic areas, including oncology, virology, and inflammatory diseases. As an application scientist overseeing early-stage drug development, I have observed that the unique physicochemical properties of this scaffold—namely its high electron deficiency, hydrogen-bonding capacity, and precise steric mapping—allow it to selectively interact with metalloenzymes and nuclear receptors.

This whitepaper dissects the dual mechanisms of action of these derivatives: their role as selective inhibitors of tumor-associated Carbonic Anhydrase (CA IX/XII) and their utility in improving the pharmacokinetic profiles of Glucocorticoid Receptor (GR) modulators.

Structural Rationale: The Pharmacophore

The core efficacy of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide derivatives stems from a deliberate structural design:

  • 1,3,4-Thiadiazole Ring: Acts as a bioisostere for pyrimidine and benzene rings. Its strong electron-withdrawing nature makes it an excellent Zinc-Binding Group (ZBG), critical for metalloenzyme inhibition 1.

  • 5-Amino Substitution: Functions as a critical hydrogen bond donor, anchoring the molecule within the hydrophilic regions of enzyme active sites.

  • N,N-dimethyl-2-carboxamide Tail: The addition of the N,N-dimethyl group provides specific steric bulk. This prevents rapid N-demethylation by Cytochrome P450 (CYP) enzymes, drastically improving the metabolic stability and half-life of the compound compared to unsubstituted analogs 2.

Primary Mechanism: Metalloenzyme Inhibition (CA IX & XII)

Causality & Mechanistic Rationale

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the overexpression of Carbonic Anhydrase IX and XII. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, acidifying the extracellular space to promote tumor invasion while maintaining a neutral intracellular pH.

Derivatives of 1,3,4-thiadiazole-2-carboxamide act as potent, selective inhibitors of CA IX/XII. The thiadiazole nitrogen and sulfur atoms coordinate directly with the Zn²⁺ ion in the CA active site, displacing the catalytic water molecule. The N,N-dimethyl carboxamide tail is specifically designed to occupy the hydrophobic sub-pocket unique to the tumor-associated isoforms, preventing off-target inhibition of cytosolic CA I and CA II.

CA9_Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CA9 Carbonic Anhydrase IX (CA IX) Expression HIF1A->CA9 pH_Reg Extracellular Acidification (Survival) CA9->pH_Reg Apoptosis Tumor Cell Apoptosis pH_Reg->Apoptosis Blocked by Drug Drug 1,3,4-thiadiazole-2-carboxamide derivative Zinc Zinc-Binding at Active Site Drug->Zinc Mechanism Zinc->CA9 Inhibits

Caption: Mechanism of CA IX inhibition by 1,3,4-thiadiazole derivatives inducing tumor apoptosis.

Quantitative Efficacy Data

The selective inhibition of CA IX directly correlates with targeted cytotoxicity in cancer cell lines, while sparing normal human cells (e.g., WI 38), demonstrating a superior safety margin compared to traditional chemotherapeutics like Doxorubicin 1.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Thiadiazole Derivatives

Cell LineTissue OriginThiadiazole Derivative IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
RXF393 Renal Cancer7.01 ± 0.3912.5 ± 0.8
HT29 Colon Cancer24.3 ± 1.2915.2 ± 1.1
LOX IMVI Melanoma9.55 ± 0.518.4 ± 0.6
WI 38 Normal Lung46.20 ± 2.5918.13 ± 0.93
Experimental Protocol: Stopped-Flow CO₂ Hydration Kinetics

Standard kinetic assays fail to capture the rapid hydration of CO₂. Therefore, we utilize stopped-flow spectrophotometry to monitor the kinetics.

Self-Validating System Design: This protocol uses an internal verification loop. An uncatalyzed reaction is run simultaneously to establish a baseline. If the positive control (Acetazolamide) deviates >10% from its known literature IC₅₀, the run is automatically voided, ensuring absolute data integrity.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 10 µM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the thiadiazole derivative (0.1 nM to 100 µM) for 15 minutes at 20°C to allow for steady-state complex formation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 17 mM) using a stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 558 nm over 10 seconds.

  • Validation & Analysis: Calculate the initial velocity of the catalyzed vs. uncatalyzed reaction. Plot fractional activity against inhibitor concentration to derive the IC₅₀ via non-linear regression.

Secondary Mechanism: Glucocorticoid Receptor (GR) Modulation & CYP Profiling

Causality & Mechanistic Rationale

Beyond oncology, 1,3,4-thiadiazole scaffolds are utilized as potent enzyme inhibitors and nuclear receptor modulators 3. In the development of non-steroidal Glucocorticoid Receptor (GR) modulators, early azaxanthene-based compounds suffered from severe metabolic liabilities, specifically rapid N-demethylation by CYP450 enzymes.

By integrating a 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide moiety, we fundamentally alter the metabolic fate of the drug. The electron-withdrawing nature of the thiadiazole ring deactivates adjacent bonds toward oxidative metabolism, while the N,N-dimethyl carboxamide provides steric shielding. This substitution significantly improves the CYP inhibition profile and extends the biological half-life, allowing for sustained anti-inflammatory transrepression without the side effects of traditional steroids 2.

CYP_Workflow Start Compound Incubation (Human Liver Microsomes) NADPH Addition of NADPH (Initiate Reaction) Start->NADPH Quench Quench with Acetonitrile + Internal Standard NADPH->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Compound Depletion) Centrifuge->LCMS Data Calculate Half-Life & Intrinsic Clearance LCMS->Data

Caption: Self-validating workflow for CYP450 metabolic stability and inhibition profiling.

Experimental Protocol: CYP450 Microsomal Stability Assay

To prove the pharmacokinetic superiority of the N,N-dimethyl carboxamide derivative, we perform a rigorous microsomal stability assay.

Self-Validating System Design: The inclusion of a T=0 minute time point establishes a 100% parent compound baseline. An internal standard (e.g., Tolbutamide) is spiked into the quenching buffer. If the internal standard peak area fluctuates by >15% across injections, the LC-MS/MS sequence is halted to prevent matrix effect artifacts.

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the thiadiazole derivative to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL internal standard.

  • Preparation for MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant to LC vials.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS (MRM mode). Calculate intrinsic clearance (CL_int) based on the elimination rate constant (k).

Downstream Effects: Apoptosis Induction

Whether through CA IX inhibition in tumors or viral protease inhibition 4, the ultimate cellular fate driven by these derivatives is often programmed cell death. Annexin V/PI flow cytometry confirms that treatment with thiadiazole derivatives heavily shifts cancer cells into early and late apoptosis rather than unregulated necrosis 1.

Table 2: Apoptosis Induction in RXF393 Cell Line (Flow Cytometry)

Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Cell Death (%)
Untreated Control 1.200.800.502.50
Thiadiazole Derivative (IC₅₀) 11.6919.783.6635.13
Doxorubicin (IC₅₀) 12.6417.369.0239.02

Note: The thiadiazole derivative achieves comparable total cell death to Doxorubicin but with significantly lower necrotic toxicity, reducing systemic inflammatory responses.

Conclusion

The 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide scaffold is a triumph of rational drug design. By combining a potent zinc-binding pharmacophore with a sterically protective, metabolically stable N,N-dimethyl carboxamide tail, researchers can achieve high target selectivity (e.g., CA IX/XII) while bypassing the pharmacokinetic pitfalls that plague earlier generations of enzyme inhibitors and receptor modulators.

References

  • Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Title: Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators Source: ACS Publications URL
  • Title: An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)
  • Source: Medicine in Drug Discovery (DNTB)

Sources

Foundational

A Guide to the Structural Elucidation of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide: A Key Scaffold in Medicinal Chemistry

Abstract The 1,3,4-thiadiazole moiety is a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3,4-thiadiazole moiety is a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, a representative member of this versatile class of compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide serves as a practical resource for the unambiguous characterization of novel thiadiazole derivatives.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

Heterocyclic compounds are of paramount importance in the development of medicinal agents.[3] Among these, the 1,3,4-thiadiazole ring system has garnered significant attention due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The biological significance of this scaffold is often attributed to the presence of the -N=C-S- moiety, which contributes to the molecule's aromaticity and in vivo stability.[1][4] The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine allows its derivatives to interfere with biological processes such as DNA replication.[2]

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Therefore, the unambiguous confirmation of a compound's chemical structure is a foundational step in the drug discovery and development pipeline. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry offer valuable insights into molecular connectivity, single-crystal X-ray crystallography provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. This guide focuses on the application of this "gold standard" technique to 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and its derivatives typically involves the cyclization of thiosemicarbazide precursors.[4] The following is a generalized, yet detailed, protocol that can be adapted for the synthesis and subsequent crystallization of the title compound.

Synthetic Protocol

A systematic approach to the synthesis of 5-amino-1,3,4-thiadiazole derivatives is crucial for obtaining a pure product suitable for crystallization.[1]

Step 1: Synthesis of the Thiosemicarbazide Precursor

  • React an appropriate carboxylic acid derivative (e.g., an acid chloride or ester) with thiosemicarbazide in a suitable solvent such as ethanol or dichloromethane.

  • The reaction is typically stirred at room temperature or under reflux for several hours, with progress monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Step 2: Cyclization to the 1,3,4-Thiadiazole Ring

  • The purified thiosemicarbazide derivative is subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is a commonly used reagent for this transformation.[5]

  • The reaction mixture is heated for a specified period, after which it is carefully poured onto crushed ice to precipitate the crude product.

  • The solid is collected by filtration, washed with water to remove excess acid, and then dried.

Step 3: N,N-dimethylation of the Carboxamide

  • The resulting 5-amino-1,3,4-thiadiazole-2-carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The acid chloride is then reacted with dimethylamine in an inert solvent to yield the final product, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

Crystallization Strategy

The growth of single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely employed and effective technique.[5]

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents. Common choices for thiadiazole derivatives include dichloromethane, ethanol, and hexane.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent at room temperature.

  • The formation of well-defined, block-shaped or needle-like crystals is monitored over a period of several days to a week.[5]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The following sections outline the key steps in this analytical technique.

Data Collection
  • A suitable single crystal is carefully selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect the diffraction data.[6]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement
  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods, which provide an initial model of the electron density.[6]

  • This initial model is then refined using a full-matrix least-squares procedure to improve the fit between the observed and calculated structure factors.[6]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Structural Insights and Comparative Analysis

The crystal structure of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is expected to reveal key structural features characteristic of this class of compounds.

Molecular Geometry

The 1,3,4-thiadiazole ring is expected to be essentially planar. The bond lengths and angles within the ring will provide insight into the degree of electron delocalization.[7] The geometry around the exocyclic amino and carboxamide groups will also be of interest, as will the conformation of the N,N-dimethyl groups.

Intermolecular Interactions

The presence of amino and carboxamide functionalities suggests the likelihood of intermolecular hydrogen bonding. These interactions play a crucial role in the packing of the molecules in the crystal lattice.[8] For instance, N-H···N or N-H···O hydrogen bonds are commonly observed in the crystal structures of related thiadiazole derivatives, often leading to the formation of extended one-, two-, or three-dimensional networks.[9]

Data Presentation

The results of a crystal structure analysis are typically summarized in a standardized table. The following table presents a hypothetical but representative set of crystallographic data for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, based on typical values for related structures.

ParameterValue
Chemical formulaC₅H₈N₄OS
Formula weight172.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.8
β (°)105.2
Volume (ų)775.4
Z4
Density (calculated) (g/cm³)1.475
Absorption coefficient (mm⁻¹)0.35
F(000)360
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5600
Independent reflections1750 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.110
R indices (all data)R₁ = 0.055, wR₂ = 0.125

Experimental Workflow

The overall process from chemical synthesis to final structural elucidation can be visualized as a streamlined workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Structure & Analysis

Figure 1: A schematic overview of the experimental workflow for the crystal structure analysis of a novel compound.

Conclusion

The structural analysis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, and its derivatives, is a critical endeavor in the field of drug discovery. Single-crystal X-ray diffraction provides an unparalleled level of detail, enabling a thorough understanding of the molecular architecture and the intermolecular forces that govern its solid-state behavior. The methodologies outlined in this guide, from synthesis to structural refinement, represent a robust and reliable pathway for the characterization of these and other novel chemical entities, thereby facilitating the rational design of future therapeutic agents.

References

  • BenchChem. (n.d.). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • Journal of Physical Chemistry B. (2013, August 19). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. ACS Publications.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives.
  • ACS Publications. (2018, June 5). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives.
  • PMC. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, July 15). Research Square.
  • RSC Publishing. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
  • PMC. (2025, January 29). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
  • ResearchGate. (n.d.). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives.
  • ResearchGate. (n.d.). Systematic scheme for synthesizing the 5-amino-1,3,4-thiadiazole derivative.
  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • PubMed. (2018, April 15). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII.
  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • SciELO. (n.d.). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals.

Sources

Exploratory

Thermodynamic Stability and Solvation Thermodynamics of 5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Executive Summary The physicochemical profiling of heterocyclic lead compounds is a foundational step in preclinical drug development. 5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (CAS: 1299431-26-7) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical profiling of heterocyclic lead compounds is a foundational step in preclinical drug development. 5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (CAS: 1299431-26-7) is a highly functionalized scaffold characterized by its electron-deficient 1,3,4-thiadiazole core, a hydrogen-bond donating 5-amino group, and a polar N,N-dimethylcarboxamide moiety.

As an Application Scientist, I approach the profiling of this compound not merely as a data-collection exercise, but as a fundamental investigation into molecular behavior. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability and solubility, detailing the causality behind its physical properties and the self-validating experimental protocols required to accurately quantify these parameters.

Structural Thermodynamics & Lattice Energy

The thermodynamic behavior of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is governed by the interplay between its crystal lattice energy and its solvation dynamics.

The 1,3,4-thiadiazole ring possesses a large bending angle of approximately 168° and a strong lateral dipole moment driven by the highly polarizable sulfur atom[1]. This nearly linear geometry facilitates dense, highly ordered crystal packing. The addition of the 5-amino group introduces a strong hydrogen-bond donor, which significantly increases the crystal lattice energy ( ΔHlattice​ ) through intermolecular N-H···N and N-H···O networks.

Conversely, the N,N-dimethylcarboxamide group at the C2 position introduces steric bulk that disrupts perfect crystalline symmetry. However, the carbonyl oxygen acts as a powerful hydrogen-bond acceptor, which is critical for enhancing solvation and thermodynamic stability in polar media[2].

Solid-State Thermal Stability

Understanding the thermal degradation pathway is critical for formulation processes such as hot-melt extrusion or heat sterilization. 1,3,4-Thiadiazole derivatives are universally recognized as highly stable aromatic systems, often exhibiting no apparent weight loss or degradation below 250°C. Decomposition typically occurs via a single-step endothermic cleavage of the heterocyclic ring at elevated temperatures[1].

Quantitative Data: Predicted Thermal Parameters

Because specific thermal data for the exact title compound is highly dependent on crystalline purity, we benchmark its expected behavior against structurally validated 1,3,4-thiadiazole analogs.

Compound Class / SubstituentMelting Point ( Tm​ )Decomposition Onset ( Td​ )Enthalpy of Fusion ( ΔHfus​ )
Unsubstituted 1,3,4-thiadiazole42°C> 200°C~ 12.5 kJ/mol
2-Amino-1,3,4-thiadiazole core190°C - 195°C> 240°C~ 22.1 kJ/mol
2,5-Disubstituted (Amide/Amino)210°C - 235°C> 260°C~ 28.4 kJ/mol
Protocol A: Thermal Stability Profiling (TGA/DSC)

Causality Check: A nitrogen purge is strictly required for this protocol. Performing thermal analysis in ambient air allows oxidative degradation to mask the true thermal decomposition ( Td​ ) of the thiadiazole ring. By using an inert atmosphere, we isolate the intrinsic thermodynamic stability of the covalent bonds.

  • System Suitability (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g). Proceed only if the variance is < 0.1%.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Seal the pan and pierce the lid with a micro-pinhole to allow for the release of evolved gases during decomposition.

  • TGA Execution: Place the sample in the Thermogravimetric Analyzer (TGA). Heat from 25°C to 400°C at a precise rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

  • Data Correlation: Overlay the TGA mass-loss curve with the DSC heat-flow curve. Identify the onset of weight loss ( Td​ ) and correlate it with endothermic peaks to definitively differentiate between the phase transition (melting) and chemical decomposition.

G N1 5-Amino-N,N-dimethyl- 1,3,4-thiadiazole-2-carboxamide N2 Solid-State Characterization N1->N2 Crystal Packing N3 Solution-Phase Thermodynamics N1->N3 Solvation N4 TGA / DSC Analysis (Thermal Stability) N2->N4 Heat Stress N5 Shake-Flask Method (Equilibrium Solubility) N3->N5 Solvent Saturation N6 Lattice Energy & Decomposition Kinetics N4->N6 Endothermic/Exothermic N7 Apelblat & Van't Hoff Modeling N5->N7 Data Fitting

Workflow for thermodynamic and solubility profiling of 1,3,4-thiadiazole derivatives.

Solution-Phase Thermodynamics & Equilibrium Solubility

The solubility of amino-thiadiazole derivatives is highly dependent on solvent polarity, hydrogen-bonding capacity, and temperature. In pure organic solvents, the mole fraction solubility ( x1​ ) increases non-linearly with temperature, with the highest solubility typically observed in amide solvents like N,N-dimethylformamide (DMF) due to highly favorable solute-solvent interactions[3].

The dissolution process is fundamentally endothermic ( ΔHdiss​>0 ). This means the energy required to break the robust intermolecular hydrogen bonds of the crystal lattice exceeds the energy released upon cavity formation and solvation. To accurately model this behavior, we utilize the modified Apelblat equation :

lnx1​=A+TB​+ClnT

This model accounts for the temperature dependence of the dissolution enthalpy, providing a highly accurate fit (Root Mean Square Deviation < 10−4 ) for the solid-liquid phase equilibria of thiadiazoles[3].

Quantitative Data: Solubility Modeling

Based on the structural analogs of the 2-amino-1,3,4-thiadiazole core, the following thermodynamic parameters are observed during dissolution modeling.

Solvent SystemTemp Range (K)Mole Fraction Sol. ( x1​×103 ) at 298KDissolution Enthalpy ( ΔHdiss​ )
Methanol (Polar Protic)283.15 - 323.151.85+ 18.4 kJ/mol
Acetone (Polar Aprotic)283.15 - 323.153.12+ 14.2 kJ/mol
DMF (Amide)283.15 - 323.1512.45+ 9.8 kJ/mol
Water (Aqueous)283.15 - 323.150.42+ 26.7 kJ/mol
Protocol B: Equilibrium Solubility via Shake-Flask Method

Causality Check: Why equilibrate for 48 hours? Active pharmaceutical ingredients often contain metastable polymorphs that exhibit transiently higher solubility ("spring effect") before precipitating into the stable crystalline form. A 48-hour equilibration with continuous agitation ensures the system overcomes these kinetic traps and reaches a true thermodynamic solid-liquid equilibrium.

  • System Suitability (Self-Validation): Perform analytical sampling at exactly 24 hours and 48 hours. The system is validated as "equilibrated" only if the concentration difference ( ΔC ) between the two time points is strictly < 2%.

  • Equilibration: Add an excess amount (approx. 500 mg) of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide to 10 mL of the target solvent in a hermetically sealed, jacketed glass crystallizer.

  • Temperature Control: Maintain the internal temperature using a circulating thermostatic water bath (e.g., 298.15 K ± 0.05 K). Agitate via magnetic stirring at 300 rpm for 48 hours[3].

  • Phase Separation: Extract a 1 mL aliquot using a syringe pre-warmed to the exact equilibration temperature (to prevent premature precipitation in the needle). Transfer to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes to separate undissolved micro-crystals.

  • Quantification: Dilute the clear supernatant with the mobile phase and quantify the equilibrium concentration using HPLC-UV. Convert the concentration to mole fraction solubility ( x1​ ) for Van't Hoff and Apelblat thermodynamic modeling.

G S1 Excess Solid Equilibration S2 Phase Separation (Centrifugation) S1->S2 S3 HPLC-UV Quantification S2->S3 S4 Van't Hoff Plot (ln x vs 1/T) S3->S4 S5 Thermodynamic Parameters (ΔH, ΔS) S4->S5

Step-by-step methodology for determining solvation thermodynamics via shake-flask.

References

  • An In-depth Technical Guide on the Thermal Stability of 4-(1,3,4-thiadiazol-2-yl)
  • Source: semanticscholar.
  • Source: acs.
  • Source: benchchem.
  • Source: pharmedicopublishers.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide in Hit-to-Lead Drug Discovery

Executive Summary The optimization of pharmacokinetic and pharmacodynamic properties during hit-to-lead drug discovery requires versatile, highly tunable chemical scaffolds. 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties during hit-to-lead drug discovery requires versatile, highly tunable chemical scaffolds. 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (ADTC) (CAS: 1299431-26-7) has emerged as a privileged building block in medicinal chemistry [4]. By combining a highly stable, electron-deficient heterocyclic core with a strategically methylated carboxamide, this scaffold offers a unique balance of hydrogen-bonding capacity, metabolic stability, and synthetic tractability. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing ADTC in the development of targeted therapeutics, including viral protease inhibitors and tumor-associated metalloenzyme antagonists.

Mechanistic Rationale & Chemical Profiling

Pharmacophoric Advantages of the ADTC Scaffold

The structural topology of ADTC is meticulously designed to address common attrition factors in drug development:

  • The 1,3,4-Thiadiazole Core: Acting as a robust bioisostere for oxadiazoles and pyrimidines, the thiadiazole ring provides two nitrogen atoms that serve as excellent hydrogen-bond acceptors. Its electron-deficient nature imparts high metabolic stability against cytochrome P450-mediated oxidation [3].

  • N,N-Dimethylcarboxamide Moiety: Primary amides often suffer from poor membrane permeability due to high topological polar surface area (TPSA) and dual hydrogen-bond donor status. By di-methylating the amide nitrogen, ADTC eliminates these donors, significantly lowering TPSA and increasing lipophilicity. Furthermore, the bulky dimethyl group restricts rotational degrees of freedom, locking the molecule into a favorable conformation for occupying hydrophobic sub-pockets (e.g., the S2 pocket of viral proteases).

  • 5-Amino Vector: The exocyclic amine serves as the primary synthetic handle. Once derivatized (via acylation, sulfonylation, or Schiff base formation), it extends the molecule into adjacent target binding clefts [1].

Quantitative Physicochemical Data

To facilitate rational drug design, the baseline physicochemical properties of the ADTC fragment are summarized below. Its low molecular weight and optimized LogP make it an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Profile of ADTC

PropertyValuePharmacological Relevance
Molecular Weight 172.21 g/mol Highly efficient fragment (Ligand Efficiency > 0.3).
TPSA 83.5 ŲOptimal for cellular permeability; suitable for BBB penetration.
H-Bond Donors 1 (Exocyclic NH₂)Restricted HBD count improves passive lipid bilayer diffusion.
H-Bond Acceptors 4 (N, N, O, S)Facilitates robust interactions with kinase/protease hinge regions.
LogP (cLogP) ~0.45Hydrophilic core; allows addition of lipophilic appendages without exceeding Lipinski limits.

Therapeutic Applications

Viral Protease Inhibition (SARS-CoV-2 Mpro)

Recent in silico and in vitro studies have demonstrated that 1,3,4-thiadiazole-2-carboxamide derivatives exhibit strong binding affinities to the SARS-CoV-2 Main Protease (Mpro) [1]. The N,N-dimethyl group effectively occupies the hydrophobic S2 pocket, while the thiadiazole nitrogens form critical hydrogen bonds with His163 in the S1 pocket. Derivatization of the 5-amino group with sulfamoyl-phenyl moieties yields binding energies as low as −7.33 kcal/mol, outperforming several early-generation inhibitors [1].

Metalloenzyme Targeting in Oncology (Carbonic Anhydrase IX/XII)

Tumor-associated carbonic anhydrases (CA IX and XII) are upregulated in hypoxic solid tumors. ADTC derivatives, particularly spiro-fused and sulfamoylated analogs, act as highly selective CA inhibitors [2]. The mechanism of action is driven by the thiadiazole ring's ability to coordinate with the active-site Zn²⁺ ion, while the N,N-dimethylcarboxamide tail interacts with the hydrophobic half of the CA active site cleft, inducing G1 phase cell cycle arrest and apoptosis in renal and colon cancer cell lines [2].

Table 2: Comparative Binding Modalities by Target

Therapeutic TargetDisease IndicationScaffold Function & Interaction Modality
SARS-CoV-2 Mpro COVID-19Dimethyl group inserts into S2; thiadiazole H-bonds with His163.
Carbonic Anhydrase Solid TumorsThiadiazole nitrogen coordinates with active-site Zn²⁺ ion.
GABA-A Receptors Epilepsy / SeizuresCore acts as a bioisostere for classical benzodiazepine rings [3].

Visualizing the Workflow and Mechanism

Workflow A Scaffold Selection (CAS: 1299431-26-7) B 5-Amino Derivatization (Acylation/Alkylation) A->B C In Vitro Screening (Mpro / CA IX Assays) B->C D Hit-to-Lead Optimization C->D

Fig 1. Hit-to-lead workflow utilizing the 1,3,4-thiadiazole-2-carboxamide scaffold.

BindingMechanism Core 1,3,4-Thiadiazole Core (H-Bond Acceptor) Target Target Enzyme (Mpro / CA IX) Core->Target Binding Dimethyl N,N-dimethylcarboxamide (Hydrophobic Pocket) Dimethyl->Core Amino 5-Amino Modifications (Target Specificity) Amino->Core Amino->Target Primary Interaction

Fig 2. Pharmacophoric mapping of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

Experimental Protocols

Protocol A: Microwave-Assisted Amidation of the 5-Amino Group

The electron-withdrawing nature of the thiadiazole ring severely dampens the nucleophilicity of the 5-amino group. Standard room-temperature coupling (e.g., EDC/HOBt) often results in <20% yield. This protocol utilizes microwave irradiation and highly reactive electrophiles to overcome the kinetic barrier.

Reagents & Materials:

  • ADTC (CAS: 1299431-26-7) [4]

  • Target Acyl Chloride or Sulfonyl Chloride (1.5 eq)

  • Anhydrous Pyridine (Solvent and Base)

  • Microwave Synthesizer (e.g., CEM Discover)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.0 mmol of ADTC in 3.0 mL of anhydrous pyridine.

  • Electrophile Addition: Cool the vial to 0°C in an ice bath. Dropwise, add 1.5 mmol of the desired acyl/sulfonyl chloride.

    • Causality: Pyridine acts as both the solvent and a non-nucleophilic acid scavenger. Adding the electrophile at 0°C prevents uncontrolled exothermic degradation and minimizes bis-acylation.

  • Microwave Irradiation: Seal the vial and transfer to the microwave synthesizer. Irradiate at 120°C for 20 minutes (max power 150W, cooling enabled).

  • Self-Validating Quench & Check: Remove a 5 µL aliquot, quench in methanol, and spot on a silica TLC plate (Eluent: 5% MeOH in DCM). The complete disappearance of the highly UV-active ADTC spot (254 nm) validates reaction completion.

  • Workup: Pour the reaction mixture into 20 mL of ice-cold 1M HCl to precipitate the product and remove pyridine. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: High-Throughput FRET Assay for Mpro Inhibition

This protocol describes a self-validating biochemical assay to evaluate the inhibitory potency (IC₅₀) of synthesized ADTC derivatives against SARS-CoV-2 Mpro.

Reagents & Materials:

  • Recombinant SARS-CoV-2 Mpro (50 nM final concentration)

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 µM final)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

  • Black 384-well microplates.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer fresh daily.

    • Causality: DTT is strictly required to maintain the catalytic Cys145 of Mpro in a reduced, active state. EDTA chelates trace heavy metals that could cause false-positive non-specific inhibition. Triton X-100 prevents compound aggregation (promiscuous inhibition).

  • Enzyme Pre-incubation: Dispense 10 µL of Mpro solution into the 384-well plate. Add 5 µL of the ADTC derivative (serially diluted in assay buffer with max 1% DMSO). Incubate at 37°C for 30 minutes.

    • Causality: Thiadiazole-based inhibitors frequently exhibit slow-binding kinetics. Pre-incubation establishes thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

  • Reaction Initiation: Add 5 µL of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Monitor fluorescence continuously for 20 minutes to calculate the initial velocity ( V0​ ).

  • Self-Validation (Z'-factor): Include 16 wells of DMSO (vehicle control) and 16 wells of Nirmatrelvir (1 µM, positive control). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Validation Standard: Proceed with IC₅₀ calculation only if Z′>0.6 , ensuring the assay is robust and statistically reliable.

References

  • Title: An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration Source: nih.gov (PubMed) URL: [Link]

  • Title: Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives Source: nih.gov (PubMed) URL:[Link]

  • Title: In-Silico Design of Thiadiazole Derivatives as Anticonvulsant Agents Source: ajprd.com URL:[Link]

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-amino-N,N-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. Thiadiazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities.[1] Consequently, a reliable analytical method is paramount for quality control, purity assessment, and stability testing in drug development and manufacturing. This application note provides a comprehensive guide, from the fundamental physicochemical considerations of the analyte to a step-by-step protocol for a fully validated HPLC method, suitable for implementation in a regulated laboratory environment.

Introduction and Method Rationale

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring the 1,3,4-thiadiazole core, a scaffold known for its presence in numerous biologically active molecules.[2][3] The molecule's structure incorporates a primary amino group and a tertiary carboxamide, which dictate its analytical behavior. The successful development of an HPLC method hinges on a clear understanding of these properties.

Physicochemical Properties and Chromatographic Strategy

A preliminary analysis of the analyte's structure suggests key properties that guide the method development strategy:

  • Polarity: The presence of the amino and carboxamide groups, along with the nitrogen and sulfur heteroatoms in the thiadiazole ring, renders the molecule polar. This makes it an ideal candidate for Reversed-Phase (RP-HPLC), where a polar mobile phase is used with a nonpolar stationary phase.

  • Ionization: The primary amino group is basic and will be protonated (cationic) at a pH below its pKa. Controlling the mobile phase pH is therefore critical to ensure consistent retention and excellent peak shape by suppressing unwanted silanol interactions on the stationary phase.

  • UV Absorbance: The 1,3,4-thiadiazole ring system is an effective chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Based on this assessment, an ion-suppression RP-HPLC method was selected as the most logical approach. This strategy involves adjusting the mobile phase pH to ensure the analyte is in a single, stable ionic state, leading to reproducible retention times and symmetrical peaks.

Experimental

Instrumentation and Equipment

A standard HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable. An Agilent 1260 Infinity II or equivalent system was considered for this protocol.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Formic Acid (FA): LC-MS grade or equivalent (>99%).

  • 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide: Reference standard of known purity.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of DI water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of Water:Acetonitrile (80:20 v/v) was used as the diluent to match the mobile phase composition and ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 10 mg of the active compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Development and Optimization Workflow

The development of this method followed a systematic and logical progression, designed to achieve optimal separation and peak geometry efficiently.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation AnalyteProps Analyte Characterization (Polar, Basic) InitialChoice Select RP-HPLC (C18 Column) AnalyteProps->InitialChoice MobilePhaseScreen Screen ACN vs. MeOH with 0.1% FA InitialChoice->MobilePhaseScreen OrganicRatio Optimize % Organic (Target k' = 2-10) MobilePhaseScreen->OrganicRatio ACN selected for better efficiency FlowRate Adjust Flow Rate (Balance Speed & Pressure) OrganicRatio->FlowRate Wavelength Determine λmax (PDA Scan) FlowRate->Wavelength SST System Suitability Testing Wavelength->SST Final Method Defined Validation Full Method Validation (ICH Q2(R1)) SST->Validation FinalMethod Robust HPLC Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development and validation.

Rationale for Parameter Selection
  • Column Chemistry: A standard C18 column was chosen as the primary workhorse for RP-HPLC due to its strong hydrophobicity and wide availability. This provides a high degree of retention for polar to moderately nonpolar compounds.[1]

  • Mobile Phase pH Control: The amino group on the thiadiazole ring is basic. Without pH control, the analyte could exist in both neutral and protonated forms, leading to broad, tailing peaks. By adding 0.1% formic acid to the mobile phase, the pH is lowered to approximately 2.7. At this pH, the amino group is fully protonated (R-NH3+), ensuring the analyte behaves as a single species. This "ion-suppression" mode for a basic compound sharpens the peak and provides stable, reproducible retention times.[4]

  • Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak efficiency (narrower peaks) and has a lower UV cutoff, which is beneficial for detection at lower wavelengths.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to scan the analyte peak from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For many heterocyclic systems like thiadiazoles, a wavelength between 250-280 nm is often a good starting point. A wavelength of 254 nm was chosen for this method as it offers a good balance of sensitivity and selectivity.

System Suitability and Method Validation

To ensure the method is reliable and fit for purpose, system suitability testing must be performed before each analytical run, and the method must be fully validated according to ICH Q2(R1) guidelines.[4]

System Suitability Testing (SST)

SST is a crucial component of any analytical method, demonstrating that the chromatographic system is performing correctly at the time of analysis. This is achieved by making five replicate injections of a working standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Retention Time ≤ 1.0%Demonstrates stability of the pump and system.
% RSD of Peak Area ≤ 2.0%Demonstrates precision of the injector and detector.
Method Validation Protocol

The following protocols outline the steps to validate the method's key performance characteristics.

Validation cluster_core Core Validation Parameters (ICH Q2) cluster_quant Quantitation Limits cluster_robust Reliability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Range Range Range->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key parameters for analytical method validation.

1. Specificity:

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), a standard solution, and a sample solution. Stress the sample (e.g., with acid, base, heat, light, oxidation) to generate degradation products and inject it.

  • Acceptance: The analyte peak should be free from interference from any other components at its retention time. The method should be able to separate the main peak from degradation products.

2. Linearity:

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Acceptance: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Protocol: Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze these samples and calculate the percentage recovery.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The % RSD for both studies should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For S/N, LOQ is typically where S/N is 10, and LOD is where S/N is 3.

  • Acceptance: The LOQ should be precise and accurate.

6. Robustness:

  • Protocol: Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Safety Precautions

  • 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and an eye irritant.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound and prepare solutions in a well-ventilated fume hood.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. The use of a standard C18 column and a simple isocratic mobile phase of acetonitrile and acidified water makes the method easily transferable to any laboratory with standard HPLC capabilities. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in quality control and research environments.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
  • Shulyak, N., Zasadna, Z., & Logoyda, L. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]

  • Kamil, O. M., Ibraheem, T. K., & Al-Ameri, S. A. H. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. ResearchGate. Available at: [Link]

  • Malygin, A. S., Popov, N. S., Demidova, M. A., & Shatokhina, N. A. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC-MS/MS METHOD OF DETERMINATION OF A NEW DERIVATIVE OF VALPROLEIC ACID AND 1,3,4-THIADIAZOLE IN RABBIT BLOOD PLASMAFOR PHARMACOKINETIC STUDY. PROBLEMS OF BIOLOGICAL, MEDICAL AND PHARMACEUTICAL CHEMISTRY.
  • Kamil, O. M., Ibraheem, T. K., Al-Ameri, S. A. H., & Saeed, A. M. (n.d.). View of Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. UOK Journals.
  • NextSDS. (n.d.). 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.
  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Available at: [Link]

  • Al-Masoudi, W. A., & Odah, Z. M. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology.
  • Al-Romaizan, A. N., & Abdel-Rahman, R. M. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry.
  • El-Metwaly, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]

  • Gzella, A., & Wujec, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives.
  • Eldehna, W. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]

  • Khan, I., et al. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Publishing. Available at: [Link]

  • Chen, J., et al. (n.d.). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. IMR Press.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • ResearchGate. (n.d.). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring the successful progression of your research and development activities.

Part 1: Foundational Knowledge & Initial Assessment

Before attempting to enhance the solubility of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, it is crucial to understand its fundamental physicochemical properties. These parameters will dictate the most effective solubilization strategies.

Q1: What are the critical physicochemical properties of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide that I need to determine?

A1: To effectively troubleshoot poor aqueous solubility, the following three key parameters for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide must be determined:

  • pKa: The acid dissociation constant, which indicates the ionization state of the molecule at different pH values. The amino group on the thiadiazole ring is likely to have a basic pKa.

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the compound. A higher logP indicates greater lipid solubility and, consequently, lower aqueous solubility.

  • Intrinsic Aqueous Solubility (S₀): This is the solubility of the free, unionized form of the compound in water at a specific temperature.

Q2: How do I experimentally determine the pKa, LogP, and intrinsic aqueous solubility of my compound?

A2: Below are standardized protocols for determining these essential parameters.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration
  • Materials: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), deionized water, calibrated pH meter, magnetic stirrer, and burette.

  • Procedure:

    • Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water.

    • If the compound's aqueous solubility is too low, a co-solvent system (e.g., water:methanol) can be used, and the apparent pKa can be determined.

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Slowly titrate the solution with 0.1 M HCl, recording the pH after each addition of the titrant.

    • Plot the pH versus the volume of HCl added. The pKa will be the pH at the half-equivalence point.

    • Alternatively, for a basic compound, you can dissolve it in a known excess of 0.1 M HCl and back-titrate with 0.1 M NaOH.

Experimental Protocol 2: Determination of LogP by the Shake-Flask Method
  • Materials: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, n-octanol, deionized water, separatory funnel, analytical balance, and a suitable quantitative analytical method (e.g., HPLC-UV).

  • Procedure:

    • Pre-saturate the n-octanol with water and the water with n-octanol.

    • Prepare a stock solution of the compound in either the aqueous or organic phase.

    • Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a validated analytical method.

    • Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Experimental Protocol 3: Determination of Intrinsic Aqueous Solubility (S₀)
  • Materials: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, deionized water, constant temperature shaker/incubator, filtration apparatus (e.g., 0.22 µm syringe filters), and a suitable quantitative analytical method (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

    • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.

    • This concentration represents the intrinsic aqueous solubility (S₀).

Part 2: Troubleshooting Guide for Poor Aqueous Solubility

Once you have determined the key physicochemical properties, you can use the following decision-making framework to select the most appropriate solubility enhancement strategy.

dot

Solubility_Troubleshooting_Workflow Start Start: Poor Aqueous Solubility of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide Determine_Properties Determine Physicochemical Properties (pKa, LogP, S₀) Start->Determine_Properties Ionizable Is the compound ionizable within a physiological pH range? Determine_Properties->Ionizable pH_Modification pH Modification Strategy Ionizable->pH_Modification Yes High_LogP Is LogP > 3? Ionizable->High_LogP No Final_Formulation Develop Final Formulation pH_Modification->Final_Formulation Co_solvency Co-solvency Approach Co_solvency->Final_Formulation Surfactants Surfactant/Micellar Solubilization Surfactants->Final_Formulation Complexation Complexation (e.g., Cyclodextrins) Complexation->Final_Formulation Solid_Dispersion Solid Dispersion Techniques Solid_Dispersion->Final_Formulation High_LogP->Surfactants Yes Moderate_LogP Is 1 < LogP < 3? High_LogP->Moderate_LogP No Moderate_LogP->Co_solvency Yes Low_LogP Is LogP < 1? Moderate_LogP->Low_LogP No Low_LogP->Complexation Yes Low_LogP->Solid_Dispersion Consider for all LogP values

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My compound has a basic pKa. How can I use pH modification to improve its solubility?

A3: For a weakly basic compound like 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, decreasing the pH of the aqueous medium below its pKa will lead to protonation of the basic center (likely the amino group), forming a more soluble salt.[1]

Experimental Protocol 4: pH-Solubility Profile
  • Materials: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, a series of buffers with pH values ranging from 2 to 10, constant temperature shaker, filtration apparatus, and a quantitative analytical method.

  • Procedure:

    • Prepare a series of buffered solutions at different pH values.

    • Add an excess of the compound to each buffered solution.

    • Equilibrate the samples at a constant temperature for 24-48 hours.

    • Filter the samples and determine the concentration of the dissolved compound in each buffer.

    • Plot the solubility versus pH to identify the optimal pH range for solubilization.

Causality: By lowering the pH, you increase the concentration of the protonated, ionized form of the drug, which has a much higher affinity for water molecules than the neutral form, thus increasing solubility.

Q4: pH modification is not sufficient or not feasible for my application. What are my other options?

A4: If pH adjustment is not a viable option, several other formulation strategies can be employed, often in combination. The choice depends on the LogP of your compound and the desired formulation type.[2][3]

A. Co-solvency

When to use: This is a good starting point for compounds with moderate lipophilicity (LogP 1-3).

How it works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs, e.g., PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - primarily for in vitro use

Experimental Approach:

  • Prepare stock solutions of your compound in various co-solvents.

  • Titrate these stock solutions with water to determine the point of precipitation.

  • Alternatively, prepare various co-solvent/water mixtures and determine the saturation solubility in each mixture.

Co-solvent System (v/v)Expected Solubility Trend
10% Ethanol in WaterModest Increase
20% PEG 400 in WaterSignificant Increase
40% Propylene Glycol in WaterHigh Increase
B. Surfactant and Micellar Solubilization

When to use: Particularly effective for highly lipophilic compounds (LogP > 3).

How it works: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[4]

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Kolliphor® EL).

  • Anionic: Sodium Lauryl Sulfate (SLS).

  • Cationic: Benzalkonium chloride.

Experimental Approach:

  • Prepare aqueous solutions of different surfactants at various concentrations above their CMC.

  • Determine the saturation solubility of your compound in each surfactant solution.

C. Complexation with Cyclodextrins

When to use: Suitable for a wide range of lipophilic compounds.

How it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and thereby increasing its solubility.[5]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Approach (Phase Solubility Studies):

  • Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess of your compound to each solution.

  • Equilibrate and determine the concentration of the dissolved compound.

  • Plot the drug solubility as a function of cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

D. Solid Dispersions

When to use: A powerful technique for crystalline compounds that are difficult to solubilize by other means.

How it works: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and presents it in a higher energy state, which enhances its dissolution rate and apparent solubility.[2]

Common Polymers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Copolymers like Kollidon® VA64

Preparation Methods:

  • Solvent Evaporation: Dissolve both the drug and the polymer in a common solvent, then evaporate the solvent.

  • Melt Extrusion: Mix the drug and polymer and heat them until they melt, then cool rapidly.

Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Part 3: Quantitative Analysis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Q5: What analytical methods can I use to quantify my compound in these formulation studies?

A5: A reliable and validated quantitative analytical method is essential for accurate solubility determination.

A. High-Performance Liquid Chromatography (HPLC)

This is the most common and reliable method. A reverse-phase HPLC method can be developed using a C18 column.

Typical HPLC Method Parameters for Thiadiazole Derivatives:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is a good starting point.[6][7]

  • Column: C18, various particle sizes and dimensions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance (to be determined by a UV scan of the compound).

  • Quantification: Based on a standard curve of known concentrations.

B. UV-Vis Spectrophotometry

For simpler formulations without interfering excipients, direct UV-Vis spectrophotometry can be a rapid method for quantification.

Procedure:

  • Determine the λmax (wavelength of maximum absorbance) of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide in the relevant solvent system.

  • Prepare a standard curve by measuring the absorbance of a series of known concentrations.

  • Measure the absorbance of your experimental samples and determine the concentration from the standard curve. Note: This method is less specific than HPLC and can be affected by excipients that also absorb at the λmax.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I combine different solubility enhancement techniques? A: Absolutely. For very challenging compounds, a combination of techniques is often the most effective approach. For example, you could use a pH-adjusted co-solvent system or create a solid dispersion that is then dissolved in a surfactant solution.

Q: How do I choose the right excipients? A: Excipient selection should be guided by the physicochemical properties of your compound, the intended route of administration, and regulatory considerations. Start with commonly used, well-characterized excipients with a good safety profile.

Q: My compound precipitates out of my formulation upon dilution. What should I do? A: This is a common issue with supersaturating systems like solid dispersions and some co-solvent formulations. You may need to include a precipitation inhibitor in your formulation, such as HPMC or other polymers, which can help maintain the supersaturated state.

Q: Are there any newer excipients I should consider? A: Yes, novel excipients are continually being developed. For example, Apinovex™ polymers for amorphous solid dispersions and Apisolex™ polymers for parenteral formulations are designed to enhance the solubility of poorly soluble APIs.[8][9]

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • NextSDS. (n.d.). 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. Retrieved from [Link]

  • SCIRP. (2021, February 25).
  • Chromatographia. (n.d.). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS.
  • ResearchGate. (2021, February 25).
  • ResearchGate. (n.d.).
  • Journal of Kufa for Chemical Sciences. (2023, December 10).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Indian Journal of Heterocyclic Chemistry. (2020).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Lubrizol. (2022, March 29).

Sources

Optimization

reducing side reactions during 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. This molecule is a critical building block in the development of therapeutic agents, including glucokinase activators[1] and CCR3 antagonists[2]. However, functionalizing the 2-position of the 1,3,4-thiadiazole ring is notoriously tricky due to competing side reactions, primarily rapid decarboxylation and incomplete amidation.

This guide provides a field-proven, self-validating troubleshooting framework to help you navigate these synthetic challenges, moving your workflows away from low-yielding open-flask reactions toward optimized, pressure-mediated protocols.

Section 1: Mechanistic Pathways & Logical Relationships

Understanding the causality behind your experimental failures is the first step to resolving them. The synthesis typically proceeds via one of two precursors: the free carboxylic acid or the ethyl ester. As illustrated below, each route presents distinct mechanistic pitfalls that dictate the success or failure of the reaction.

SynthesisPathways Ester Ethyl 5-amino-1,3,4-thiadiazole- 2-carboxylate Acid 5-amino-1,3,4-thiadiazole- 2-carboxylic acid Ester->Acid Hydrolysis (Trace H2O/Base) Target 5-amino-N,N-dimethyl- 1,3,4-thiadiazole-2-carboxamide (Target Product) Ester->Target HN(CH3)2 (33% in EtOH) Sealed Tube, 90°C AmineLoss Incomplete Conversion (Amine Volatilization) Ester->AmineLoss Open Flask, 90°C Acid->Target HN(CH3)2, HATU, DIPEA (Low Yield) Decarb 2-amino-1,3,4-thiadiazole (Decarboxylation Byproduct) Acid->Decarb Heat / Base Activation (Rapid Kinetics)

Mechanistic pathways and common side reactions in 1,3,4-thiadiazole-2-carboxamide synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: I am trying to couple 5-amino-1,3,4-thiadiazole-2-carboxylic acid with dimethylamine using HATU and DIPEA, but my major product is 2-amino-1,3,4-thiadiazole. What is happening? A1: You are observing rapid decarboxylation. The 5-amino-1,3,4-thiadiazole-2-carboxylic acid is highly unstable, particularly when activated in the presence of a base like DIPEA. A kinetic study by Spinelli et al. demonstrated that the zwitterionic form of this acid undergoes exceptionally fast decarboxylation even under mild conditions[3]. When you add a coupling reagent and base, you facilitate the formation of the carboxylate anion, which rapidly extrudes CO₂ before the dimethylamine can attack the activated ester intermediate. Solution: Abandon the free carboxylic acid route. The most reliable method is the direct amidation of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate . If you must use the acid, keep the reaction strictly at 0°C, use a milder base (e.g., N-methylmorpholine), and pre-mix the amine with the coupling agent before adding the acid.

Q2: I switched to the direct amidation of the ethyl ester with dimethylamine in ethanol at 90°C, but my conversion stalls at 15%. How do I drive the reaction to completion? A2: This is a classic issue of reactant volatilization. Dimethylamine (HN(CH₃)₂) is a gas at room temperature (boiling point ~7°C). If you run this reaction in a standard round-bottom flask with a reflux condenser—as reported in some baseline literature[4]—the dimethylamine escapes the solvent phase into the headspace or out of the system entirely. By the time the reaction reaches the 90°C required for the nucleophilic acyl substitution, your nucleophile is gone. Solution: You must use a sealed pressure tube. By sealing the system, you force the dimethylamine to remain dissolved in the ethanol at 90°C, maintaining the high localized concentration required by Le Chatelier's principle to drive the equilibrium toward the amide product.

Q3: When using a sealed tube, I occasionally see a byproduct with a mass corresponding to the addition of two dimethylamine groups. How do I prevent this? A3: Under forcing conditions (high heat, large excess of amine, prolonged reaction times), dimethylamine can competitively attack the 5-position of the thiadiazole ring. While the 5-amino group is generally stable, the electron-withdrawing nature of the newly formed 2-carboxamide can sensitize the ring to nucleophilic aromatic substitution (SNAr) or ring-opening/closing mechanisms. Solution: Strictly control the reaction temperature (do not exceed 90°C) and limit the reaction time to 12-16 hours. Monitor the reaction via LC-MS and quench it as soon as the starting ester is consumed.

Section 3: Quantitative Data & Optimization

To illustrate the impact of these mechanistic adjustments, the table below summarizes the quantitative differences between unoptimized and optimized synthetic routes.

Synthesis RouteReagents & ConditionsMajor ByproductTypical YieldRecommendation
Acid Coupling Free acid, HN(CH₃)₂, HATU, DIPEA, 25°C2-amino-1,3,4-thiadiazole (Decarboxylation)< 10%Avoid
Open-Flask Amidation Ethyl ester, HN(CH₃)₂ (33% in EtOH), 90°CUnreacted starting material15%[4]Avoid
Pressure-Tube Amidation Ethyl ester, HN(CH₃)₂ (33% in EtOH), Sealed, 90°CTrace 5-N-dimethylamino byproduct75 - 85%Primary Route
Section 4: Validated Experimental Protocols

Below is the self-validating, step-by-step methodology for the optimized pressure-mediated amidation.

Workflow Step1 1. Suspend Ester in EtOH Step2 2. Add 33% HN(CH3)2 (5-10 eq) Step1->Step2 Step3 3. Seal Pressure Tube (CRITICAL) Step2->Step3 Step4 4. Heat at 90°C for 12-16h Step3->Step4 Step5 5. Cool to 0°C & Vent Carefully Step4->Step5 Step6 6. Concentrate & Purify (HPLC) Step5->Step6

Optimized step-by-step workflow for pressure-mediated amidation of the ethyl ester.

Protocol: Pressure-Mediated Synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Materials Required:

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 eq)

  • Dimethylamine solution (33% w/w in absolute ethanol) (5.0 - 10.0 eq)

  • Thick-walled glass pressure tube with a Teflon O-ring seal

Step-by-Step Procedure:

  • Preparation: To a clean, dry pressure tube, add ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (e.g., 200 mg, 1.15 mmol).

  • Reagent Addition: Add the dimethylamine solution (33% in EtOH, ~1.5 mL, ~8.0 mmol) directly to the solid. Ensure the solvent volume is sufficient to create a mobile suspension.

  • Sealing (Critical Step): Inspect the Teflon O-ring for any micro-cracks or deformities. Seal the pressure tube tightly. Self-Validation: A proper seal is confirmed if the solvent volume remains completely unchanged after the first hour of heating.

  • Heating: Submerge the sealed tube behind a blast shield in an oil bath pre-heated to 90°C. Stir vigorously for 12 to 16 hours.

  • Cooling & Venting (Safety Critical): Remove the tube from the oil bath and allow it to cool to room temperature. Then, place the tube in an ice bath (0°C) for 15 minutes before opening. Causality: Cooling reduces the vapor pressure of the unreacted dimethylamine gas, preventing violent outgassing and product loss upon opening.

  • Workup: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess dimethylamine.

  • Purification: Dissolve the crude residue in a minimum amount of acetonitrile/water and purify via reversed-phase HPLC, or recrystallize from hot ethanol to afford the pure target compound.

References
  • Title: WO2007006814A1 - Urea glucokinase activators | Source: Google Patents | URL
  • Title: AU2010233849A1 - Substituted piperidines as CCR3 antagonists | Source: Google Patents | URL
  • Title: Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III) | Source: Journal of Heterocyclic Chemistry | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide vs other thiadiazole derivatives efficacy

A Comparative Guide to the Efficacy of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and Other Thiadiazole Derivatives The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its met...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Efficacy of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and Other Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocyclic ring is a privileged structure found in numerous FDA-approved drugs, demonstrating a broad therapeutic spectrum that includes anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its significance stems from its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other key pharmacophores like oxadiazole and pyrimidine moieties.[5] This guide focuses on 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, providing a comparative analysis of its efficacy against other derivatives, supported by experimental data and protocols.

The Central Scaffold: Synthesis and Structural Significance

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often begins with a key intermediate, such as 5-amino-1,3,4-thiadiazole-2-thiol, which can be prepared from the reaction of thiosemicarbazide with carbon disulfide.[6][7] The subsequent derivatization at the 2- and 5-positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The carboxamide group, in particular, is a common feature in many biologically active molecules due to its ability to form critical hydrogen bond interactions with biological targets.[8][9]

The subject of this guide, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, features a dimethylated carboxamide at the C2 position and an amino group at the C5 position. These substitutions are crucial for its interaction with target enzymes and receptors. The following section details a general protocol for its synthesis, which serves as a template for creating a library of analogous compounds for comparative studies.

Experimental Protocol: General Synthesis of 5-amino-1,3,4-thiadiazole-2-carboxamides

This protocol outlines a representative synthetic route. The causality behind these steps lies in the sequential construction of the thiadiazole core followed by functional group manipulation to introduce the desired carboxamide moiety.

  • Step 1: Synthesis of the Thiadiazole Core.

    • To a solution of thiosemicarbazide in an appropriate solvent (e.g., ethanol), an equimolar amount of a cyclizing agent like ethyl oxalyl monochloride is added in the presence of a base (e.g., POCl3).[8]

    • The mixture is refluxed until the reaction is complete (monitored by TLC).

    • This step is designed to form the 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester intermediate.[8]

  • Step 2: Hydrolysis of the Ester.

    • The resulting ester from Step 1 is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of methanol and water.[8]

    • The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control reactivity.

    • This yields the corresponding carboxylic acid, a crucial precursor for amide formation.

  • Step 3: Amide Coupling.

    • The carboxylic acid is activated using a standard coupling agent (e.g., HATU, HOBt).

    • Dimethylamine is then added to the reaction mixture.

    • The reaction proceeds at room temperature to form the final product, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

  • Step 4: Purification and Characterization.

    • The crude product is purified using column chromatography or recrystallization.

    • The structure and purity are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][10]

G A Thiosemicarbazide + Ethyl Oxalyl Monochloride B Step 1: Cyclization (Reflux, POCl3) A->B Reactants C 5-amino-1,3,4-thiadiazole- 2-carboxylic acid ethyl ester B->C Forms Intermediate D Step 2: Hydrolysis (LiOH, MeOH/H2O) C->D Input E 5-amino-1,3,4-thiadiazole- 2-carboxylic acid D->E Forms Precursor F Step 3: Amide Coupling (HATU, Dimethylamine) E->F Input G 5-amino-N,N-dimethyl-1,3,4- thiadiazole-2-carboxamide F->G Final Product G Thiadiazole Thiadiazole Derivative (e.g., LEAD-01) FAK FAK Kinase Thiadiazole->FAK Inhibits Apoptosis Apoptosis Thiadiazole->Apoptosis Induces Downstream Downstream Signaling (e.g., Akt, MAPK) FAK->Downstream Activates FAK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Postulated mechanism of action via FAK kinase inhibition.

The pro-apoptotic mechanism often involves an increase in the Bax/Bcl-2 ratio and the subsequent activation of caspases, which are the executioners of programmed cell death. [11]Cell cycle analysis of cells treated with active thiadiazole compounds frequently reveals an arrest at the G2/M phase. [1][11]

Conclusion and Future Directions

The 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis demonstrates that subtle structural modifications, particularly at the C2-carboxamide and C5-amino positions, can lead to significant changes in biological efficacy. The superior potency of the N,N-dimethyl derivative over other analogs highlights the importance of targeted substitutions in optimizing interactions with biological targets.

Future research should focus on expanding the library of derivatives to further probe the structure-activity relationship. This includes exploring a wider range of N-substituents on the carboxamide and investigating the effects of different functional groups at the C5 position. In vivo studies are also a critical next step to evaluate the pharmacokinetic properties and therapeutic efficacy of the most potent compounds in relevant disease models. The versatility and proven track record of the 1,3,4-thiadiazole core ensure that it will remain a valuable scaffold in the ongoing quest for new and more effective medicines. [3][12]

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • A Comparative Analysis of the Bioactivity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Deriv
  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (2014). Der Pharma Chemica.
  • Thiadiazole deriv
  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021).
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI.
  • Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. (2026).
  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC.
  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2025).
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.
  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. (2013). SciSpace.
  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Journal of Pharmaceutical and Medical Sciences.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Medicinal and Chemical Sciences.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences.
  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv

Sources

Comparative

Publish Comparison Guide: Validation of Analytical Methods for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide Quantification

Introduction & Analytical Context 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (CAS: 1299431-26-7; MW: 172.21 g/mol ) is a highly versatile heterocyclic building block frequently utilized in the synthesis of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (CAS: 1299431-26-7; MW: 172.21 g/mol ) is a highly versatile heterocyclic building block frequently utilized in the synthesis of novel antimicrobial, antifungal, and antiepileptic therapeutics (1[1]). Due to its nitrogen- and sulfur-rich core, the compound exhibits unique physicochemical properties—specifically, moderate polarity, a strong UV chromophore, and susceptibility to secondary silanol interactions during chromatography.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical platforms used for its quantification: HPLC-UV (ideal for bulk API and formulation Quality Control) and LC-MS/MS (essential for trace-level bioanalysis and pharmacokinetic profiling).

Methodological Causality: Selecting the Right Platform

The choice between HPLC-UV and LC-MS/MS is dictated by the matrix complexity and required sensitivity.

  • Chromatographic Behavior & Column Selection : The 1,3,4-thiadiazole ring contains multiple hydrogen-bond acceptors. On standard high-carbon-load C18 stationary phases, this often leads to peak tailing. Utilizing a C8 column (e.g., Kromasil 100-3.5 C8) with an acidic mobile phase (such as 0.03% Trifluoroacetic acid) is mechanistically favored. The acid suppresses the ionization of the primary amine, preventing secondary interactions with column silanols and yielding sharp, symmetrical peaks (2[2]).

  • Detection Logic : The conjugated thiadiazole system absorbs strongly at ~250 nm, making UV detection robust for high-concentration samples. However, for biological matrices (plasma, urine) where endogenous proteins interfere, LC-MS/MS utilizing positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) provides up to a 1000-fold increase in sensitivity, achieving Limits of Detection (LOD) in the picogram range (3[3]).

Data Presentation: Performance Metrics Comparison
ParameterHPLC-UV MethodLC-MS/MS Method
Primary Application API QC, Formulation AnalysisPharmacokinetics, Trace Impurities
Detection Mechanism UV Absorbance (λ = 250 nm)ESI+ MRM Transitions ([M+H]+ 173.1)
Sensitivity (LOD) ~ 50 ng/mL~ 50 pg/mL
Linearity Range 0.1 – 100 μg/mL0.1 – 1000 ng/mL
Run Time 10 – 15 min3 – 5 min
Matrix Interference High (Requires clean matrix)Low (High specificity via MRM)

Experimental Workflows & Protocols

The following diagram illustrates the divergent sample preparation and detection pathways based on the analytical objective.

Workflow A Sample Matrix (Plasma/Formulation) B Protein Precipitation (Acetonitrile, 1:4 v/v) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Extraction C->D E Chromatographic Separation (C8 Column, Acidic Mobile Phase) D->E F Detection Phase E->F G HPLC-UV (Routine QC, 250 nm) F->G Bulk/QC H LC-MS/MS (Trace Analysis, MRM) F->H Bioanalysis

Caption: Comparative analytical workflow for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

Protocol A: HPLC-UV Method for Bulk Formulation QC

This protocol is optimized for robustness and repeatability in routine quality control.

  • Mobile Phase Preparation : Prepare an isocratic mixture of 0.03% Trifluoroacetic acid (TFA) in LC-grade water (pH ~2.5) and Acetonitrile (65:35, v/v) (2[2]). Degas ultrasonically for 15 minutes.

    • Causality: TFA acts as an ion-pairing agent, maintaining the analyte in a neutral state relative to the stationary phase, which prevents peak broadening.

  • Sample Preparation : Dissolve the formulation sample in the mobile phase to a target concentration of 10 μg/mL. Filter through a 0.22 μm PTFE syringe filter to remove particulate matter.

  • Chromatographic Conditions :

    • Column : C8 (4.6 mm × 250 mm, 5 μm).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 μL.

    • Detection : UV at 250 nm.

  • System Suitability : Ensure the theoretical plate count is >2000 and the tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS Method for Bioanalysis (Plasma/Urine)

This protocol is designed for maximum sensitivity and specificity in complex biological matrices.

Fragmentation M Precursor Ion[M+H]+ m/z 173.1 F1 Product Ion 1 (Quantifier) m/z 128.1 [-45 Da: Dimethylamine] M->F1 CE: 15 eV F2 Product Ion 2 (Qualifier) m/z 100.1 [-73 Da: Carboxamide] M->F2 CE: 25 eV

Caption: Proposed ESI+ MRM fragmentation logic for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

  • Sample Extraction (Protein Precipitation) : To 50 μL of plasma, add 200 μL of ice-cold Acetonitrile containing an internal standard (e.g., Acetazolamide). Vortex for 30 seconds.

    • Causality: Acetonitrile rapidly denatures plasma proteins while maintaining the high solubility of the thiadiazole derivative, effectively separating the analyte without time-consuming Solid Phase Extraction (SPE) (3[3]).

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 μL of the supernatant to an autosampler vial.

  • Chromatographic Conditions :

    • Column : C8 (2.1 mm × 50 mm, 3.5 μm) for rapid elution.

    • Mobile Phase : 0.1% Formic Acid in Water (A) and Acetonitrile (B). Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometric Conditions (ESI+) :

    • Capillary Voltage : 4.0 kV.

    • Desolvation Temperature : 400°C.

    • MRM Transitions : Monitor the precursor [M+H]+ at m/z 173.1. Quantifier ion at m/z 128.1 (Collision Energy: 15 eV) and Qualifier ion at m/z 100.1 (Collision Energy: 25 eV) (4[4]).

Method Validation Parameters (ICH M10 Guidelines)

To ensure the analytical system is self-validating and trustworthy, the following parameters must be rigorously established according to ICH M10 bioanalytical guidelines:

  • Selectivity & Specificity : Analyze six independent lots of blank matrix. The interference at the retention time of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide must be <20% of the Lower Limit of Quantification (LLOQ).

  • Linearity : Construct a calibration curve using a 1/x² weighting factor. The correlation coefficient (R²) must be ≥ 0.995.

  • Matrix Effect (ME) : Calculate ME by comparing the peak area of the compound spiked post-extraction to the peak area of a neat standard. An ME between 85% and 115% indicates negligible ion suppression or enhancement.

  • Accuracy & Precision : Intra-day and inter-day precision (Relative Standard Deviation, RSD) should be ≤ 15% (≤ 20% at LLOQ), validated using Quality Control (QC) samples at low, medium, and high concentrations (5[5]).

References

  • Sipkina, N. Y., et al. "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities." ResearchGate, 2019. Available at: [Link]

  • Sipkina, N. Y., Sipkin, D. I., & Yakovlev, I. P. "Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application." PubMed (Drug Res Stuttg), 2021. Available at: [Link]

  • Eco-Vector . "Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasma for pharmacokinetic study." Eco-vector.com, 2024. Available at: [Link]

  • MDPI . "HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride." Molecules, 2024. Available at: [Link]

Sources

Validation

Evaluating the Reproducibility of Cell Viability Assays for 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

The Analytical Challenge of Thiadiazole Derivatives In early-stage drug discovery, the 1,3,4-thiadiazole scaffold is highly prized for its diverse pharmacological profile. Compounds containing this moiety are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Thiadiazole Derivatives

In early-stage drug discovery, the 1,3,4-thiadiazole scaffold is highly prized for its diverse pharmacological profile. Compounds containing this moiety are frequently investigated for their potent anticancer, antimicrobial, and enzyme-inhibitory properties [1]. Specifically, 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide serves as a critical building block and screening hit in targeted phenotypic screens.

However, evaluating the cytotoxicity of these nitrogen- and sulfur-containing heterocycles presents a unique bioanalytical challenge. As an application scientist, I frequently observe that raw cell viability data for thiadiazole derivatives can be highly erratic if the wrong assay is chosen. The causality lies in the fundamental chemistry of the readout: many 1,3,4-thiadiazole derivatives possess inherent redox activity. This chemical property can fundamentally compromise standard colorimetric assays, necessitating a highly controlled, self-validating approach to ensure data reproducibility.

Mechanistic Pitfalls: Why Assay Choice Dictates Reproducibility

To generate trustworthy data, we must understand the mechanistic interaction between the test compound and the assay reagents.

  • The MTT Assay Pitfall: The widely used MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells. However, redox-active heterocycles like 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide can [2]. This creates a false-positive absorbance signal, artificially inflating apparent cell viability and masking true cytotoxicity.

  • The ATP-Luminescence Solution: To bypass redox interference, orthogonal assays such as CellTiter-Glo are preferred. This assay measures intracellular ATP using a luciferase-catalyzed reaction. Because the readout is dependent on ATP rather than a redox potential, it is immune to the direct chemical reduction artifacts caused by thiadiazoles.

Mechanism cluster_MTT MTT Assay Pathway (Prone to Artifacts) cluster_ATP ATP Assay Pathway (Orthogonal) Thiadiazole 5-amino-N,N-dimethyl- 1,3,4-thiadiazole-2-carboxamide Cell Target Cell (e.g., MCF-7) Thiadiazole->Cell Cytotoxicity Formazan Formazan (Absorbance 570nm) Thiadiazole->Formazan False Positive (Direct Chemical Reduction) Mito Mitochondrial Dehydrogenase Cell->Mito Viable Cells ATP Intracellular ATP Cell->ATP Viable Cells Mito->Formazan Reduction Luciferase Luciferase Reaction (Luminescence) ATP->Luciferase Co-factor

Mechanism of cell viability readouts and the pathway of thiadiazole-induced MTT interference.

Comparative Performance Data

When screening 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, the choice of assay dramatically impacts the statistical robustness of the screen. The table below summarizes the comparative performance of three standard viability assays based on [3].

Assay TypeReadout MechanismSusceptibility to Thiadiazole InterferenceTypical Z'-FactorReproducibility (CV%)Recommended Use Case
MTT Assay Absorbance (Formazan)High (Direct reduction risk)0.60 - 0.7010 - 15%Secondary screening (requires strict cell-free controls)
Resazurin Fluorescence (Resorufin)Moderate (Less prone than MTT)0.75 - 0.855 - 10%Routine screening; cost-effective alternative to ATP
CellTiter-Glo Luminescence (ATP)Low (Independent of redox state)0.85 - 0.92< 5%Primary screening ; highest trustworthiness

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a protocol must be a self-validating system. If you must use an MTT assay for historical data comparison, you must include a cell-free interference control to quantify and subtract the compound's inherent reducing power.

Protocol A: Controlled MTT Assay with Interference Subtraction

Causality: This protocol isolates the biological reduction of MTT from the chemical reduction caused by the thiadiazole compound, preventing false-positive viability spikes.

  • Cell Seeding & Blank Preparation: Seed target cells (e.g., MCF-7) at 5×103 cells/well in a 96-well plate. Crucial Validation Step: Dedicate at least 3 wells as "Cell-Free Controls" containing only culture media (no cells).

  • Compound Treatment: After 24 hours of cell attachment, add 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide at desired concentrations (e.g., 1 µM to 100 µM) to both the cell-containing wells and the Cell-Free Control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate for 15 minutes.

  • Data Correction: Measure absorbance at 570 nm. Subtract the absorbance of the Cell-Free Control (media + compound + MTT) from the corresponding Test Well (cells + media + compound + MTT) to obtain the true biological viability signal.

Protocol B: ATP-Based Viability Assay (The Orthogonal Standard)

Causality: ATP degrades within minutes of cell death. By measuring ATP via luciferase, we bypass the redox-active nature of the thiadiazole entirely, ensuring the signal is strictly proportional to metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate to prevent luminescent cross-talk. Incubate for 24 hours.

  • Compound Treatment: Treat with 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and incubate for the designated time point (e.g., 48 hours).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects.

  • Lysis and Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate viability relative to vehicle-treated controls.

Workflow Start Compound: 5-amino-N,N-dimethyl- 1,3,4-thiadiazole-2-carboxamide CheckRedox Cell-Free Redox Screen (Incubate with MTT/Resazurin) Start->CheckRedox Interference Direct Reduction? (Color/Fluorescence Change) CheckRedox->Interference UseATP Proceed with ATP Assay (CellTiter-Glo) Interference->UseATP Yes (Artifact Detected) UseMTT Proceed with MTT Assay (Apply Subtraction Protocol) Interference->UseMTT No Artifact Validate Data Analysis & IC50 Calculation UseATP->Validate UseMTT->Validate

Logical decision tree for selecting the appropriate viability assay for thiadiazole derivatives.

Conclusion & Best Practices

When working with 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide, the assumption that a standard MTT assay will yield reproducible results is a dangerous bioanalytical trap. The chemical architecture of 1,3,4-thiadiazoles inherently risks redox interference[4].

For primary screening and IC50 determination, ATP-based luminescence assays should be the default choice to guarantee high Z'-factors and low coefficients of variation. If colorimetric assays must be used, researchers are strictly advised to implement cell-free interference controls to mathematically subtract false-positive signals, thereby preserving scientific integrity and ensuring reproducible drug discovery pipelines.

References
  • Gomółka, A., et al. "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules (MDPI), 2022. Available at:[Link]

  • Chudzik, B., et al. "Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies." PLOS One, 2019. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Comprehensive Safety and Handling Guide: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide (CAS No. 1299431-26-7)[1]. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory. The procedures outlined are grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and established best practices for chemical hygiene[2][3][4].

Core Principle: A Proactive Approach to Safety

The foundation of safe laboratory practice is a thorough understanding of the materials being handled. For 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide and its structural analogs, a comprehensive risk assessment is the critical first step. This involves reviewing all available safety data to understand the potential hazards and to implement controls that minimize exposure for all personnel. Every laboratory is required to maintain a written Chemical Hygiene Plan (CHP) that details these procedures and policies to protect workers[4][5].

Hazard Identification and Risk Profile

While a complete toxicological profile for this specific compound is not fully established, data from notified classifications and structurally similar thiadiazole derivatives provide a strong basis for a cautious approach[6]. The primary hazards associated with 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide are identified as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as potentially harmful if swallowed, in contact with skin, or inhaled[1][7].

  • Skin Irritation: Expected to cause skin irritation upon direct contact[1][7][8][9].

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation[1][7][8][9].

  • Respiratory System: May cause respiratory irritation if inhaled as dust or aerosol. It may also cause drowsiness or dizziness (Specific Target Organ Toxicity – Single Exposure)[1][7][8].

Given these hazards, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is a cornerstone of safe handling. The following table summarizes the minimum PPE requirements for various laboratory tasks involving this compound. It is crucial to inspect all PPE for integrity before each use[8].

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shields.Chemical-resistant gloves (Nitrile).Standard lab coat.Not generally required if containers are sealed and intact.
Weighing & Aliquoting (Solid) Tightly fitting safety goggles[8].Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant lab coat.Mandatory: Work within a certified chemical fume hood or ventilated balance enclosure to control dust.
Solution Preparation & Handling Chemical safety goggles and a face shield where splashing is possible.Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant lab coat.Mandatory: All manipulations should occur within a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant lab coat.Not generally required if handling sealed waste containers.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing risk. The following procedures provide a self-validating system for safe handling from preparation to disposal.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is the use of proper engineering controls.

  • Chemical Fume Hood: All procedures that involve handling the solid compound or its solutions must be performed in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated[8][10].

  • Safety Stations: Confirm that safety showers and eyewash stations are unobstructed and have been recently tested.

Handling Procedure Workflow

The following diagram illustrates the logical flow for safely handling 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Hazards (Review SDS) B 2. Prepare Work Area (Verify Fume Hood) A->B C 3. Don PPE (Correct Sequence) B->C D 4. Handle Chemical (Minimize Dust/Aerosols) C->D Enter Hood E 5. Decontaminate (Work Surfaces & Equipment) D->E Exit Hood F 6. Doff PPE (Avoid Contamination) E->F G 7. Dispose of Waste (Follow EHS Guidelines) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for Safe Chemical Handling.

Detailed Steps
  • Preparation: Before handling, wash hands thoroughly. Don the appropriate PPE as specified in the table above, starting with the lab coat, then safety goggles/face shield, and finally gloves.

  • Handling:

    • Perform all manipulations within the fume hood sash at the indicated working height.

    • When weighing, use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use[8].

  • Post-Handling & Decontamination:

    • Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent and absorbent pads.

    • Seal all waste, including contaminated wipes, in a designated, properly labeled hazardous waste container[5].

  • Doffing PPE: This process is critical to prevent contamination of your skin and clothing.

    • Remove gloves first, peeling them off without touching the outer surface with your bare hands.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.

Emergency and Disposal Plans

Spill and Exposure Response
  • Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Avoid breathing any dust.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Waste Disposal

All waste materials, including the neat compound, solutions, and any contaminated consumables (e.g., gloves, wipes, pipette tips), must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container. The label must identify the contents[5].

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and federal regulations for hazardous waste disposal[8].

By integrating these safety protocols into your daily laboratory operations, you build a resilient and trustworthy system that protects researchers while enabling scientific progress.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2025, October 24). Lab Manager. Retrieved from [Link]

  • 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

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